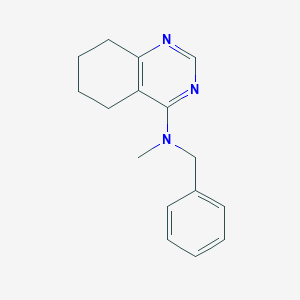
N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine” is a derivative of tetrahydroquinazoline . Tetrahydroquinazolines are a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar tetrahydroquinazoline derivatives involves the reaction of a tetrahydroquinazoline derivative with a corresponding amine in the presence of DIPEA (N,N-Diisopropylethylamine) in ethanol . The mixture is stirred for 24 hours, after which the solvent is evaporated and the product is isolated via column chromatography .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a tetrahydroquinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperazine ring. Attached to this core are a benzyl group (C6H5CH2-) and a methyl group (CH3-), both connected to the nitrogen atom in the piperazine ring .科学研究应用
N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine has been used in a number of different areas of scientific research, including drug development, biochemistry, and physiology. It has been used as a tool to study the effects of various drugs on cells and tissues, as well as to explore the biochemical and physiological effects of various compounds. Additionally, this compound has been used to study the pharmacology of various drugs, including their metabolism, absorption, and distribution in the body.
作用机制
N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine is believed to act as an agonist at the 5-HT2A serotonin receptor, which is involved in a variety of physiological processes, including mood, appetite, and sleep. Additionally, this compound has been shown to interact with a number of other receptors, including the dopamine D2 receptor, the mu-opioid receptor, and the histamine H1 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in both animals and humans. In animal models, this compound has been shown to have antidepressant-like effects, as well as anxiolytic effects. Additionally, this compound has been shown to affect the metabolism of glucose and lipids, as well as to reduce inflammation. In humans, this compound has been shown to reduce anxiety and improve sleep quality.
实验室实验的优点和局限性
One of the main advantages of using N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine in laboratory experiments is its versatility. This compound can be used in a variety of different assays, such as in vitro and in vivo models, as well as in cell culture and animal studies. Additionally, this compound is relatively inexpensive and easy to obtain. The primary limitation of using this compound in laboratory experiments is the lack of information regarding its long-term safety and efficacy.
未来方向
The potential applications of N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine are still being explored. Possible future directions include the development of novel pharmaceuticals that target the 5-HT2A receptor, as well as the exploration of this compound’s effects on other physiological processes, such as appetite and metabolism. Additionally, further research is needed to understand the long-term safety and efficacy of this compound. Finally, further studies are needed to explore the potential applications of this compound in the treatment of various neurological disorders, such as depression and anxiety.
合成方法
N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine is synthesized using a four-step process starting with the reaction of benzaldehyde and methyl amine to form the quinazolinone core. This is followed by the addition of benzyl bromide to form the this compound. The final step is the addition of a base to the reaction mixture to deprotonate the quinazolinone core. The overall yield of the reaction is typically greater than 90%.
属性
IUPAC Name |
N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-19(11-13-7-3-2-4-8-13)16-14-9-5-6-10-15(14)17-12-18-16/h2-4,7-8,12H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHOVMPBPQRDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,2,5-thiadiazol-3-yl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6438564.png)
![N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6438569.png)
![4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B6438572.png)
![2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine](/img/structure/B6438577.png)
![1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6438578.png)
![1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6438582.png)
![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438592.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438599.png)
![4-methoxy-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6438604.png)
![4-methyl-1-[(1-{[3-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438606.png)
![5-bromo-2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6438618.png)
![2,4-dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine](/img/structure/B6438622.png)
![2,4-dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine](/img/structure/B6438639.png)
![4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438640.png)